molecular formula C6H7ClN2O B582461 4-Chloro-6-methoxypyridin-3-amine CAS No. 1261884-16-5

4-Chloro-6-methoxypyridin-3-amine

Cat. No. B582461
CAS RN: 1261884-16-5
M. Wt: 158.585
InChI Key: GHLMOWWCIXZKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-methoxypyridin-3-amine is a chemical compound that belongs to the pyridine family . It is a white crystalline powder with a molecular formula of C6H7ClN2O . This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.


Synthesis Analysis

The synthesis of 4-Chloro-6-methoxypyridin-3-amine involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reports the methoxylation of 3, 4, 6-trichloropyridazine with sodium methoxide .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-methoxypyridin-3-amine is characterized by a pyridine ring substituted with a chlorine atom at the 4th position and a methoxy group at the 6th position .


Physical And Chemical Properties Analysis

4-Chloro-6-methoxypyridin-3-amine is a white crystalline powder . It has a molecular weight of 158.59 . The compound is stable under normal conditions but should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Chloro-6-methoxypyridin-3-amine, focusing on six unique applications:

Pharmaceutical Development

4-Chloro-6-methoxypyridin-3-amine is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be used in the development of drugs targeting specific biological pathways. For instance, it can be utilized in the synthesis of kinase inhibitors, which are crucial in cancer treatment .

Agrochemical Applications

This compound is also significant in the agrochemical industry. It serves as a building block for the synthesis of herbicides and pesticides. Its chemical properties enable the creation of compounds that can effectively control weed growth and pest infestations, thereby enhancing crop yields .

Material Science

In material science, 4-Chloro-6-methoxypyridin-3-amine is used in the development of advanced materials. It can be incorporated into polymers to improve their thermal stability and mechanical properties. This makes it useful in the production of high-performance materials for various industrial applications .

Catalysis

The compound plays a role in catalysis, particularly in Suzuki-Miyaura coupling reactions. These reactions are essential for forming carbon-carbon bonds in organic synthesis. 4-Chloro-6-methoxypyridin-3-amine can be used to create catalysts that enhance the efficiency and selectivity of these reactions, making them more practical for large-scale chemical production .

Organic Synthesis

In organic synthesis, 4-Chloro-6-methoxypyridin-3-amine is a versatile reagent. It can be used to introduce the pyridine moiety into various organic molecules, facilitating the synthesis of complex organic compounds. This is particularly useful in the development of new chemical entities for research and industrial purposes .

Safety and Hazards

The safety data sheet for 4-Chloro-6-methoxypyridin-3-amine suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

4-chloro-6-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLMOWWCIXZKMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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